molecular formula C44H60I2N2O6 B11773337 N,N'-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide

N,N'-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide

Cat. No.: B11773337
M. Wt: 966.8 g/mol
InChI Key: MLPLPMKXZJRMFD-ZLIAPTQLSA-L
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Description

N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex organic compound. It features a dioxolane ring, methylene bridges, and methoxybenzyl groups, making it a molecule of interest in various fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the dioxolane ring, introduction of tert-butyl and methyl groups, and subsequent attachment of methoxybenzyl and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts would be crucial for each step.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing specific functional groups.

    Substitution: Replacing one functional group with another.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions but could include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology

In biology, it might be studied for its interactions with biological molecules, potential as a drug candidate, or effects on cellular processes.

Medicine

In medicine, it could be explored for therapeutic applications, such as targeting specific pathways or receptors in disease treatment.

Industry

In industry, it might find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action would involve the compound’s interaction with molecular targets, such as enzymes, receptors, or nucleic acids. This could include binding to active sites, altering molecular conformations, or modulating signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other dioxolane derivatives, methoxybenzyl compounds, or methoxyphenyl compounds.

Uniqueness

This compound’s uniqueness could lie in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity.

Conclusion

N,N’-(((4S,5S)-2-(tert-Butyl)-2-methyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(N-(4-methoxybenzyl)-1-(4-methoxyphenyl)-N-methylmethanaminium) iodide is a complex and potentially versatile compound with applications across various scientific disciplines

Properties

Molecular Formula

C44H60I2N2O6

Molecular Weight

966.8 g/mol

IUPAC Name

[(4S,5S)-5-[[bis[(4-methoxyphenyl)methyl]-methylazaniumyl]methyl]-2-tert-butyl-2-methyl-1,3-dioxolan-4-yl]methyl-bis[(4-methoxyphenyl)methyl]-methylazanium;diiodide

InChI

InChI=1S/C44H60N2O6.2HI/c1-43(2,3)44(4)51-41(31-45(5,27-33-11-19-37(47-7)20-12-33)28-34-13-21-38(48-8)22-14-34)42(52-44)32-46(6,29-35-15-23-39(49-9)24-16-35)30-36-17-25-40(50-10)26-18-36;;/h11-26,41-42H,27-32H2,1-10H3;2*1H/q+2;;/p-2/t41-,42-;;/m0../s1

InChI Key

MLPLPMKXZJRMFD-ZLIAPTQLSA-L

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-]

Canonical SMILES

CC1(OC(C(O1)C[N+](C)(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C[N+](C)(CC4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC)C(C)(C)C.[I-].[I-]

Origin of Product

United States

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